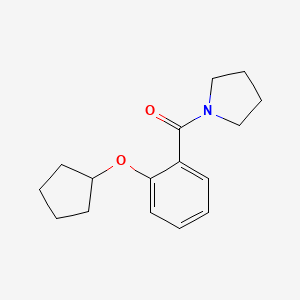![molecular formula C7H19IN4 B7629531 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide](/img/structure/B7629531.png)
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide, also known as DMABN hydroiodide, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer, and cardiovascular disease. In
Applications De Recherche Scientifique
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been studied for its potential use in various areas of scientific research. In neuroscience, it has been shown to enhance the release of neurotransmitters, including dopamine and norepinephrine. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
In cancer research, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been shown to inhibit the growth of cancer cells. It does this by interfering with the cell cycle and inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer treatments.
In cardiovascular research, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been shown to have vasodilatory effects. This means that it can widen blood vessels, which can help to lower blood pressure. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular disease.
Mécanisme D'action
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide works by binding to and activating a specific type of receptor in the body known as the imidazoline receptor. This receptor is involved in a variety of physiological processes, including the regulation of blood pressure, insulin secretion, and neurotransmitter release. By activating this receptor, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide can modulate these processes and produce its various effects.
Biochemical and Physiological Effects:
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has a number of biochemical and physiological effects. In addition to the effects mentioned above, it has been shown to increase glucose uptake in muscle cells, which may be beneficial in the treatment of diabetes. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide for lab experiments is its high purity and stability. This makes it easy to use in experiments and ensures consistent results. However, one limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use in the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide and its effects on various physiological processes.
Méthodes De Synthèse
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide can be synthesized through a multistep process involving the reaction of 2,3-dimethylbutadiene with guanidine. The resulting product is then reacted with hydroiodic acid to form 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide. This synthesis method has been optimized to produce high yields of pure 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide.
Propriétés
IUPAC Name |
2-[4-(dimethylamino)butan-2-yl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4.HI/c1-6(10-7(8)9)4-5-11(2)3;/h6H,4-5H2,1-3H3,(H4,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJURALOOOFHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)N=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)


![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)


![(3Z)-3-[[4-(difluoromethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7629493.png)
![3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B7629513.png)




![2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)